

Solving solubility issues with 8-Chloro-5-methoxy-2-methylquinolin-4-ol

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Compound of Interest

Compound Name: 8-Chloro-5-methoxy-2-methylquinolin-4-ol

CAS No.: 1206-62-8

Cat. No.: B596652

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Welcome to the Technical Support Center for **8-Chloro-5-methoxy-2-methylquinolin-4-ol** (CAS: 1206-62-8). As a Senior Application Scientist, I have designed this knowledge base to help you overcome the specific physicochemical hurdles associated with this highly lipophilic quinoline derivative.

This guide is structured entirely in a question-and-answer format to directly address the thermodynamic and kinetic challenges you will face during assay preparation.

Part 1: Compound Profiling & The Root Cause of Insolubility

Q: Why is **8-Chloro-5-methoxy-2-methylquinolin-4-ol** so difficult to dissolve in standard aqueous media? A: The insolubility of this compound stems from three synergistic molecular features:

- High Lipophilicity: The addition of the 8-chloro and 5-methoxy groups significantly increases the hydrophobic surface area of the molecule.

- Keto-Enol Tautomerism: The compound exists in an equilibrium between the 4-hydroxyquinoline (enol) and quinolin-4(1H)-one (keto) forms. The keto form promotes highly stable, planar structures that engage in strong intermolecular stacking[1].
- High Crystal Lattice Energy: Because of this planar stacking, the energy required to break the crystal lattice in a polar protic solvent (like water) far exceeds the solvation energy gained, rendering it practically insoluble in aqueous buffers[2].

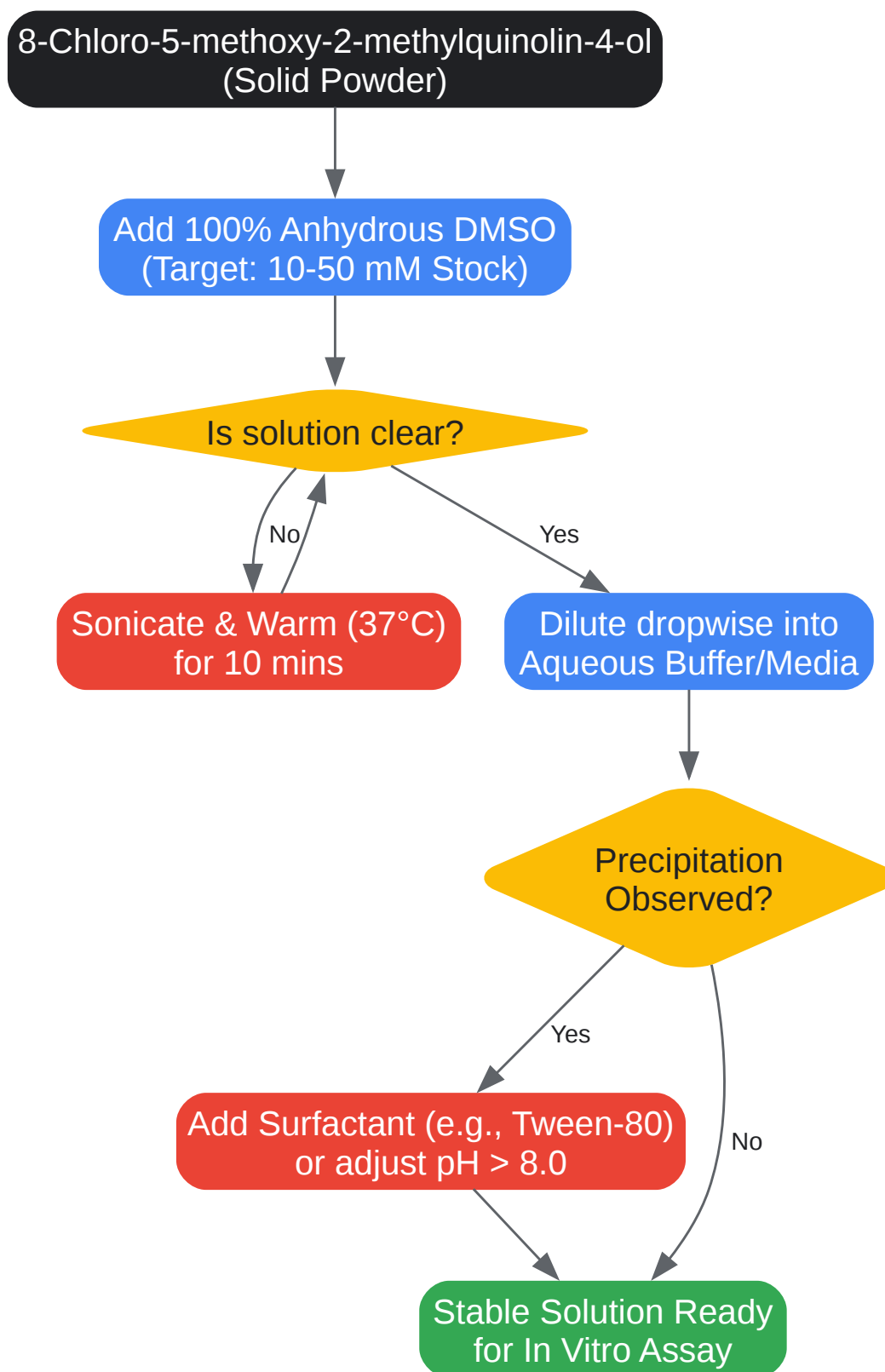
Quantitative Data Summary:

Property	Value / Description	Impact on Experimental Design
Molecular Weight	223.66 g/mol	Standard for small molecules; easily crosses membranes if solubilized.
Physical Form	Crystalline Solid	Requires high-energy disruption (heat/sonication) to break lattice[3].
Aqueous Solubility	Insoluble	Direct aqueous dissolution will fail; requires co-solvents[2].

| Primary Solvents | DMSO, DMF | Requires polar aprotic solvents to act as strong H-bond acceptors[4]. |

Part 2: Visual Troubleshooting Workflows

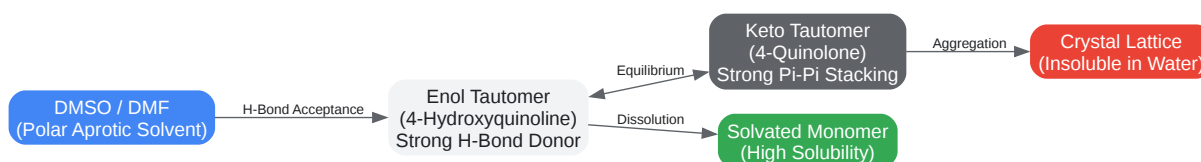
Q: What is the standard decision tree for solubilizing this compound for biological assays? A: To prevent thermodynamic "crashing out" (precipitation), you must follow a strict two-phase solubilization workflow. First, disrupt the crystal lattice using a polar aprotic solvent, then carefully manage the transition into the aqueous phase.



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Workflow for solubilizing **8-Chloro-5-methoxy-2-methylquinolin-4-ol** in aqueous media.

Q: How does the solvent choice interact with the compound's structure? A: Polar aprotic solvents like Dimethyl Sulfoxide (DMSO) are required because they act as powerful hydrogen-bond acceptors. DMSO stabilizes the 4-hydroxy (enol) tautomer, breaking the intermolecular bonds that hold the crystal lattice together[1].



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Mechanism of keto-enol tautomerism affecting crystal packing and DMSO dissolution.

Part 3: Step-by-Step Troubleshooting Protocols

Q: How do I prepare a stable, high-concentration stock solution without degrading the compound? A: You must create a self-validating system where the complete absence of particulates confirms successful lattice disruption.

- Step 1: Solvent Selection. Use only 99.9% anhydrous to prevent premature hydrolysis or water-induced precipitation[4].
- Step 2: Addition. Weigh the solid powder and add DMSO to achieve a 10 mM to 50 mM stock concentration.
- Step 3: Mechanical Disruption. Vortex vigorously for 60 seconds.
- Step 4: Thermal Disruption (If needed). If the solution is cloudy, place the vial in a sonicator bath set to 37°C for 5–10 minutes[5]. Causality: Gentle heat increases the kinetic energy of the solvent molecules, accelerating the disruption of the

stacking without causing thermal degradation of the methoxy or chloro groups.

- Step 5: Validation. Inspect against a strong light source. The solution must be perfectly clear. Store aliquots at -20°C.

Q: How do I dilute the stock solution into aqueous cell culture media without causing precipitation (crashing out)? A: Precipitation occurs when the localized concentration of water rapidly decreases the solubility capacity of the micro-environment[5].

- Step 1: Pre-warming. Pre-warm your aqueous buffer or cell culture media to 37°C. Causality: Cold buffers instantly reduce the thermodynamic solubility limit, forcing immediate crystallization.
- Step 2: Agitation. Place the tube containing the aqueous media on a vortex mixer at medium speed.
- Step 3: Dropwise Addition. Add the DMSO stock solution dropwise directly into the vortexing liquid. Ensure the final DMSO concentration remains below 0.5% - 1.0% to avoid cellular toxicity[5].
- Step 4: Surfactant Rescue (If precipitation occurs). If micro-crystals form, you have exceeded the compound's maximum aqueous solubility. Remake the solution by pre-dissolving 0.1% Tween-80 or 2% HP-

-CD (Hydroxypropyl-

-cyclodextrin) into the aqueous buffer before adding the DMSO stock. Causality: Surfactants form hydrophobic micelles that encapsulate the lipophilic 8-chloro and 5-methoxy regions, shielding them from the water phase.

Part 4: Advanced FAQs & Mechanistic Insights

Q: Does the choice of solvent affect the tautomeric state or fluorescence of the compound? A: Yes. In polar aprotic solvents like DMSO, 4-hydroxyquinolines experience a shift in their keto-enol tautomeric equilibrium. DMSO acts as an electron donor to the aromatic ring, which can alter the electron density and subsequently change the fluorescence quantum yield of the compound. If your assay relies on fluorescence, you must run stringent vehicle controls to account for DMSO-induced optical shifts[1].

Q: Can I use pH adjustments to force the compound into an aqueous solution instead of using DMSO? A: Yes, but with caveats. The 4-hydroxyl group is weakly acidic. By increasing the pH of your buffer significantly above its pKa (e.g., pH > 8.5), you can deprotonate the hydroxyl group to form a more soluble phenoxide-like salt. However, ensure that this elevated pH is biologically compatible with your specific in vitro assay (e.g., cell viability)[5].

Q: My compound still precipitates even at 0.1% DMSO final concentration. What is the ultimate fallback? A: If co-solvents and surfactants fail, the compound's intrinsic lipophilicity is too high for standard dilution. You must pivot to formulating a nanosuspension. By using high-pressure homogenization or acoustic milling, you can reduce the particle size of the drug to the nanometer range. This exponentially increases the surface area, leading to a higher apparent solubility and dissolution rate without relying on toxic levels of organic solvents[5].

References

- ResearchGate Publications Title: The Effect of Dimethylsulfoxide on the Fluorescence Properties of Some 4-Hydroxyquinolines Source: Proceedings of the Yerevan State University URL:[[Link](#)]
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